2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
“2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a chemical compound that has recently gained attention due to its potential applications. It is a part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine”, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is C11H15N3O3S, and its molecular weight is 269.32. The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Syntheses and Anti-inflammatory Activities
Pyrimidines, including structures related to 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, are known for their wide pharmacological effects such as antioxidants, antibacterial, antiviral, and notably, anti-inflammatory activities. Recent studies have shown various synthetic methods for pyrimidines and explored their anti-inflammatory effects through the inhibition of key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. These findings suggest potential pathways for developing new anti-inflammatory agents using pyrimidine derivatives (Rashid et al., 2021).
Optical Sensors
Pyrimidine derivatives are also being utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use in optical sensors. This application is significant in both biological and medicinal contexts, providing a pathway for the development of new sensory technologies (Jindal & Kaur, 2021).
Nucleic Acid Base Tautomerism
The tautomerism of nucleic acid bases, including pyrimidine derivatives, has been explored to understand the influence of molecular interactions on tautomeric equilibria. This research has implications for understanding genetic mutations and designing drugs that can interact with DNA or RNA with high specificity (Person et al., 1989).
Synthesis of Hybrid Catalysts
Hybrid catalysts play a crucial role in the synthesis of pyrimidine scaffolds, showing broad applicability in medicinal chemistry. The development of 5H-pyrano[2,3-d]pyrimidine scaffolds using various hybrid catalysts highlights the importance of pyrimidines in creating compounds with potential pharmaceutical applications (Parmar et al., 2023).
Future Directions
properties
IUPAC Name |
2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c15-18(16,10-2-3-10)14-7-4-9(8-14)17-11-12-5-1-6-13-11/h1,5-6,9-10H,2-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLXIILRUOATGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine |
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